molecular formula C18H16F2N4O5S B4594818 METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE

METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE

Cat. No.: B4594818
M. Wt: 438.4 g/mol
InChI Key: WYIIWGMVQGURNU-ODCIPOBUSA-N
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Description

METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE is a complex organic compound that features a combination of functional groups, including a difluoromethyl group, a triazole ring, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent functionalization to introduce the difluoromethyl group.

    Coupling with Phenoxy Derivative: The triazole intermediate is then coupled with a methoxyphenoxy derivative under suitable conditions to form the desired intermediate.

    Esterification: The final step involves the esterification of the intermediate with methyl furoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution of the methoxy group could yield various substituted derivatives.

Scientific Research Applications

METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be explored for its potential as a herbicide or pesticide due to its unique chemical structure.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluoromethyl group and triazole ring are key functional groups that contribute to its activity by interacting with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-METHYL-2-FUROATE: This compound shares the furoate ester but lacks the complex triazole and difluoromethyl groups.

    METHYL 5-(CHLOROSULFONYL)-2-METHYL-3-FUROATE: This compound has a similar furoate ester but features a chlorosulfonyl group instead of the difluoromethyl and triazole groups.

Uniqueness

METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE is unique due to the presence of the difluoromethyl group and the triazole ring, which confer specific chemical and biological properties that are not found in simpler furoate esters. These functional groups enhance its potential for diverse applications in various fields.

Properties

IUPAC Name

methyl 5-[[4-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O5S/c1-26-14-7-10(8-21-24-16(15(19)20)22-23-18(24)30)3-5-12(14)28-9-11-4-6-13(29-11)17(25)27-2/h3-8,15H,9H2,1-2H3,(H,23,30)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIIWGMVQGURNU-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)F)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)F)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE
Reactant of Route 2
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE
Reactant of Route 4
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE
Reactant of Route 5
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE

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